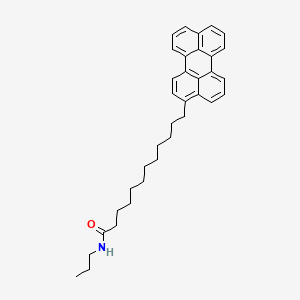
12-(Perylen-3-yl)-N-propyldodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(Perylen-3-yl)-N-propyldodecanamide is a complex organic compound that features a perylene moiety, which is known for its strong fluorescent properties. This compound is of significant interest in various scientific fields due to its unique structural and photophysical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Perylen-3-yl)-N-propyldodecanamide typically involves the coupling of a perylene derivative with a dodecanamide chain. The process often starts with the functionalization of perylene to introduce reactive groups, followed by a coupling reaction with N-propyldodecanamide under controlled conditions. Common reagents used in these reactions include catalysts like palladium or copper complexes, and solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 12-(Perylen-3-yl)-N-propyldodecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perylenequinone derivatives, while reduction could produce perylene dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
12-(Perylen-3-yl)-N-propyldodecanamide has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong luminescence properties.
Biology: Employed in bioimaging to track cellular processes and interactions.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism by which 12-(Perylen-3-yl)-N-propyldodecanamide exerts its effects is primarily through its interaction with light. The perylene moiety absorbs light and enters an excited state, which can then transfer energy to other molecules or generate reactive oxygen species (ROS) in the case of photodynamic therapy. The molecular targets and pathways involved include cellular membranes and proteins that interact with the excited state of the compound .
Vergleich Mit ähnlichen Verbindungen
5-(Perylen-3-yl)ethynyl-arabino-uridine (aUY11): Known for its antiviral properties and ability to inhibit viral fusion.
Perylene diimides (PDI): Widely used in organic electronics and photovoltaics due to their excellent electron-accepting properties.
Uniqueness: 12-(Perylen-3-yl)-N-propyldodecanamide stands out due to its unique combination of a perylene moiety with a long alkyl chain, which enhances its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring both strong fluorescence and amphiphilicity .
Eigenschaften
CAS-Nummer |
847484-80-4 |
|---|---|
Molekularformel |
C35H41NO |
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
12-perylen-3-yl-N-propyldodecanamide |
InChI |
InChI=1S/C35H41NO/c1-2-25-36-33(37)22-11-9-7-5-3-4-6-8-10-15-26-23-24-32-30-20-13-17-27-16-12-19-29(34(27)30)31-21-14-18-28(26)35(31)32/h12-14,16-21,23-24H,2-11,15,22,25H2,1H3,(H,36,37) |
InChI-Schlüssel |
QDHSCJUOHGGLHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)CCCCCCCCCCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















